

Application Notes and Protocols for Commercially Available GIP (1-39) ELISA Kits

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Compound of Interest		
Compound Name:	GIP (1-39)	
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These application notes provide a comprehensive overview and comparison of commercially available Gastric Inhibitory Polypeptide (GIP) (1-39) ELISA kits. Detailed protocols and visualizations are included to aid researchers in selecting and performing these assays for accurate and reproducible quantification of GIP in various biological samples.

Introduction to GIP (1-39)

Gastric Inhibitory Polypeptide (GIP), also known as glucose-dependent insulinotropic polypeptide, is an incretin hormone secreted by K-cells in the duodenum and jejunum in response to nutrient ingestion. The biologically active form, **GIP (1-39)**, plays a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic β -cells in a glucose-dependent manner. GIP is also involved in the regulation of fat metabolism and has been implicated in bone metabolism and neuroprotection. Accurate measurement of GIP levels is essential for research in diabetes, obesity, and related metabolic disorders.

Commercially Available GIP (1-39) ELISA Kits: A Comparative Overview

Several manufacturers offer ELISA kits for the quantification of GIP. The majority of these are sandwich ELISAs, which offer high specificity and sensitivity. Below is a summary of the key quantitative data for a selection of commercially available kits.



Manufact urer	Kit Name/Cat alog No.	Assay Type	Sensitivit y	Standard Curve Range	Sample Types	Species Reactivity
Merck Millipore	Rat / Mouse GIP (Total) ELISA (EZRMGIP -55K)	Sandwich	8.2 pg/mL	8.2 - 2000 pg/mL	Serum, Plasma, Cell Culture Supernata nts	Rat, Mouse
RayBiotech	Human/Mo use/Rat GIP EIA Kit	Competitiv e	1.25 pg/mL	0.1 - 1,000 pg/mL	Serum, Plasma, Cell Culture Medium	Human, Mouse, Rat
Novus Biologicals	Human GIP ELISA Kit (NBP2- 82161)	Sandwich	46.88 pg/mL	78.13 - 5000 pg/mL	Serum, Plasma, Cell Culture Supernata nts	Human
Sigma- Aldrich	Human GIP (Total) ELISA Kit (EZHGIP- 54K)	Sandwich	8.2 pg/mL	8.2 - 2000 pg/mL	Serum, Plasma, Tissue Extracts, Cell Culture Samples	Human
Abcam	Human GIP ELISA Kit (ab313516)	Sandwich	< 0.61 ng/mL	0.61 - 150 ng/mL	Serum, Plasma, Cell Culture Supernata nts	Human



GIP Signaling Pathway

GIP exerts its physiological effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR) located on the surface of pancreatic β-cells and other target cells.[1] [2] This interaction initiates a downstream signaling cascade that is crucial for its insulinotropic effects.



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Figure 1: Simplified GIP signaling pathway in a pancreatic β-cell.

Experimental Protocols

The following is a generalized protocol for a sandwich ELISA, which is the most common format for the listed GIP ELISA kits. It is crucial to refer to the specific manufacturer's protocol for the exact details of your chosen kit.

Principle of the Sandwich ELISA







In a sandwich ELISA, a capture antibody specific for GIP is pre-coated onto the wells of a microplate. When the sample is added, the GIP present binds to the capture antibody. After washing, a biotinylated detection antibody, also specific for GIP, is added, which binds to a different epitope on the captured GIP, forming a "sandwich". A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of GIP in the sample and is measured using a microplate reader.

General Sandwich ELISA Workflow





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Figure 2: General experimental workflow for a GIP sandwich ELISA.



Detailed Methodologies

- 1. Reagent and Sample Preparation:
- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.
- Standards: Reconstitute the lyophilized GIP standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. The concentration range of the standards should bracket the expected concentration of GIP in the samples.

Samples:

- Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.[3]
 Aliquot and store the serum at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
- Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, citrate, or heparin). Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot and store the plasma at -20°C or -80°C.
- Cell Culture Supernatants: Centrifuge the cell culture media at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris. Aliquot and store the supernatant at -20°C or -80°C.
- Sample Dilution: If the expected GIP concentration in the samples is high, dilute the samples with the appropriate assay buffer provided in the kit.

2. Assay Procedure:

- Bring all reagents and samples to room temperature before use.
- Determine the number of wells required for standards, samples, and controls.
- Add the appropriate volume of standards, samples, and controls to the designated wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

Methodological & Application





- Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[4]
- After incubation, aspirate or decant the contents of the wells. Wash the wells multiple times
 with the diluted wash buffer. After the final wash, invert the plate and tap it firmly on
 absorbent paper to remove any remaining wash buffer.
- Add the biotinylated detection antibody to each well.
- Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature).
- Repeat the wash step as described in step 5.
- Add the streptavidin-HRP conjugate to each well.
- Incubate the plate as directed (e.g., 45 minutes at room temperature).[4]
- Repeat the wash step as described in step 5.
- Add the TMB substrate to each well.
- Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes).[4]
- Add the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
- Immediately read the absorbance of each well at 450 nm using a microplate reader. It is also recommended to take a reading at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
- 3. Data Analysis:
- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other absorbance values.



- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding GIP concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of GIP in the samples by interpolating the sample absorbance values.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final GIP concentration in the original sample.

Conclusion

The selection of an appropriate **GIP (1-39)** ELISA kit is critical for obtaining accurate and reliable data. Researchers should consider factors such as the species of interest, the required sensitivity and range of the assay, and the sample types to be analyzed. The protocols and data presented in these application notes serve as a guide to aid in this selection process and to provide a framework for performing the assay. For optimal results, always adhere to the specific instructions provided by the manufacturer of the chosen kit.

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